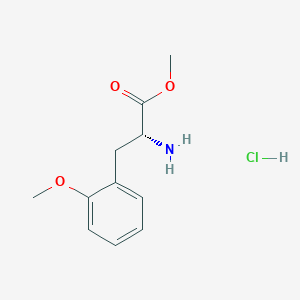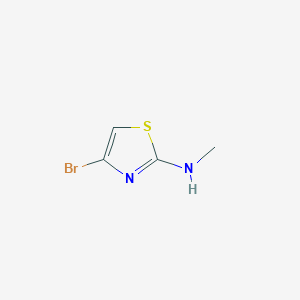
(R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine
Descripción general
Descripción
®-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a bromobenzenesulfonyl group and a tert-butyldimethylsilanyloxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the tert-Butyldimethylsilanyloxymethyl Group: The final step involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine is used as an intermediate in the synthesis of more complex molecules. It can be employed in the development of new synthetic methodologies and in the study of reaction mechanisms.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its unique structure could be exploited to develop compounds with specific biological activities.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various applications.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The bromobenzenesulfonyl group and the tert-butyldimethylsilanyloxymethyl group may play roles in binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(4-Chlorobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine
- ®-1-(4-Methylbenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine
Uniqueness
®-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other similar compounds cannot. This makes it a valuable compound for certain synthetic applications and research studies.
Propiedades
IUPAC Name |
[(2R)-1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BrNO3SSi/c1-17(2,3)24(4,5)22-13-15-7-6-12-19(15)23(20,21)16-10-8-14(18)9-11-16/h8-11,15H,6-7,12-13H2,1-5H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPBUFSYDZGJDU-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1CCCN1S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901119120 | |
| Record name | (2R)-1-[(4-Bromophenyl)sulfonyl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901119120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936727-81-0 | |
| Record name | (2R)-1-[(4-Bromophenyl)sulfonyl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936727-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-1-[(4-Bromophenyl)sulfonyl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901119120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6594110.png)



![13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6594128.png)



![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B6594170.png)


